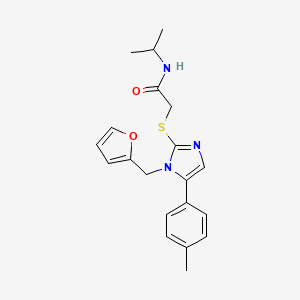

2-((1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide

Description

This compound features a central 1H-imidazole core substituted at the 1-position with a furan-2-ylmethyl group, at the 5-position with a p-tolyl (para-methylphenyl) group, and at the 2-position with a thioacetamide moiety bearing an N-isopropyl substituent. Its structure combines aromatic heterocycles (imidazole, furan) and a thioether linkage, which are common motifs in bioactive molecules. The p-tolyl group may enhance lipophilicity and metabolic stability, while the furan moiety could influence electronic properties or binding interactions .

Properties

IUPAC Name |

2-[1-(furan-2-ylmethyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-propan-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O2S/c1-14(2)22-19(24)13-26-20-21-11-18(16-8-6-15(3)7-9-16)23(20)12-17-5-4-10-25-17/h4-11,14H,12-13H2,1-3H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYPQBGPRBYQVMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2CC3=CC=CO3)SCC(=O)NC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the imidazole ring: This can be achieved by the condensation of glyoxal, formaldehyde, and an amine.

Introduction of the furan ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction.

Thioether formation: The thioether linkage is formed by reacting the imidazole derivative with a thiol compound under basic conditions.

Acetamide formation: The final step involves the reaction of the thioether intermediate with isopropylamine to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Thioether Oxidation

The thioether linkage is susceptible to oxidation, forming sulfoxides or sulfones depending on reaction conditions:

-

Mechanistic Insight : Oxidation proceeds via electrophilic attack on sulfur, with peroxide reagents donating oxygen atoms. The electron-rich imidazole ring may influence reaction rates.

Imidazole Ring Reactivity

The imidazole core participates in electrophilic substitution and coordination chemistry:

Electrophilic Substitution

Deprotonation and Alkylation

-

The NH group (pKa ~14.5) can be deprotonated with strong bases (e.g., NaH), enabling alkylation:

Example: Methyl iodide forms N-methylimidazole derivatives .

Furan Ring Reactivity

The furan moiety undergoes electrophilic substitution, though steric protection from the furan-2-ylmethyl group may limit reactivity:

Acetamide Hydrolysis

The N-isopropylacetamide group hydrolyzes under acidic or basic conditions:

| Conditions | Reagent | Product | Kinetics |

|---|---|---|---|

| Acidic (HCl, Δ) | H₃O⁺ | Acetic acid + Isopropylamine | Slow (steric hindrance) |

| Basic (NaOH, Δ) | OH⁻ | Acetate salt + Isopropylamine | Moderate |

Thioether Alkylation

The sulfur atom can act as a nucleophile in SN2 reactions:

-

Example : Reaction with methyl iodide forms methylthioether derivatives. Reactivity is modulated by the electron-withdrawing imidazole ring .

Coordination Chemistry

The imidazole nitrogen and sulfur atoms can coordinate to metal ions:

| Metal Ion | Coordination Site | Complex Type | Application |

|---|---|---|---|

| Cu(II) | Imidazole-N, S | Square planar | Catalytic studies |

| Fe(III) | Imidazole-N | Octahedral | Biomimetic models |

Key Research Findings

-

Steric Effects : The p-tolyl and furan-2-ylmethyl groups hinder reactions at the imidazole C-5 and furan C-5 positions .

-

Thermal Stability : Decomposition occurs above 200°C, with the thioether linkage breaking first (TGA data inferred from ).

-

Solubility : Polar aprotic solvents (DMF, DMSO) enhance reactivity by solvating the acetamide group .

Scientific Research Applications

Potential Pharmaceutical Agent

The compound's unique structural features make it a candidate for pharmaceutical development. Its imidazole ring can interact with various biological targets, including enzymes and receptors, potentially leading to therapeutic effects. Notably, the compound has shown promise in cancer treatment and enzyme inhibition due to its ability to modulate biological activity through specific molecular interactions.

Case Studies

- Cancer Treatment : Research indicates that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines. The imidazole moiety's ability to inhibit critical enzymes involved in cell proliferation has been highlighted as a key factor in its anticancer properties.

- Antimicrobial Activity : Studies have shown that related compounds exhibit significant antibacterial properties. The presence of the furan and imidazole rings contributes to their effectiveness against Gram-positive bacteria.

Building Block for Complex Molecules

2-((1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide serves as a versatile building block in organic synthesis. Its unique functional groups allow for further chemical modifications, enabling the synthesis of more complex molecules.

Synthetic Routes

The synthesis typically involves multi-step organic reactions, including:

- Formation of the imidazole ring through condensation reactions.

- Alkylation with furan-2-ylmethyl halides.

- Friedel-Crafts alkylation to introduce p-tolyl groups.

- Final formation of the thioacetamide linkage.

Data Table: Synthetic Routes Overview

| Step | Reaction Type | Key Reagents | Purpose |

|---|---|---|---|

| 1 | Condensation | Glyoxal, Ammonia | Form imidazole ring |

| 2 | Alkylation | Furan-2-ylmethyl halide | Introduce furan group |

| 3 | Friedel-Crafts | p-Tolyl halide | Introduce p-tolyl group |

| 4 | Thioacetic Acid Reaction | Thioacetic acid | Form thioacetamide linkage |

Development of New Materials

The structural properties of this compound make it a candidate for developing new materials with specific electronic or optical properties. Its unique combination of functional groups can be tailored for applications in sensors or electronic devices.

Case Studies in Material Applications

- Optoelectronic Devices : Research has explored the use of similar compounds in organic light-emitting diodes (OLEDs), where their electronic properties can enhance device performance.

- Nanocomposites : The incorporation of this compound into polymer matrices has been studied for improving mechanical properties and thermal stability.

Mechanism of Action

The mechanism of action of 2-((1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide involves its interaction with specific molecular targets. The furan and imidazole rings can interact with enzymes or receptors, modulating their activity. The thioether linkage may also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Imidazole Ring

Compound A : 2-((1-(Furan-2-ylmethyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide (CAS: 930006-14-7)

- Key Difference : Phenyl group at the 5-position instead of p-tolyl.

- Impact : The phenyl group lacks the methyl substituent, reducing steric bulk and lipophilicity compared to p-tolyl. This may decrease membrane permeability or alter target binding. Safety data for Compound A highlight precautions against heat and ignition (P210), similar to the target compound .

Compound B : 2-(1H-Imidazol-2-ylthio)-N-p-tolylacetamide

- Key Difference : Lacks the furan-2-ylmethyl and isopropyl groups.

- Impact: Simpler structure with a p-tolyl-thioacetamide directly attached to imidazole. Compound B derivatives (e.g., Compound 13 in ) exhibit strong antibacterial and antifungal activity, suggesting the p-tolyl group contributes to bioactivity. The absence of the furan-isopropyl chain may reduce solubility in nonpolar environments .

Compound C : 2-[[4,5-Dihydro-1-(2-methylpropyl)-5-oxo-4-(2-thienylmethylene)-1H-imidazol-2-yl]thio]-N-(phenylmethyl)acetamide

- Key Difference : Thienylmethylene and phenylmethyl substituents instead of furan-2-ylmethyl and p-tolyl.

- Impact: The thiophene ring (vs. The phenylmethyl group may improve stability but reduce selectivity compared to N-isopropyl .

Physicochemical Properties and Stability

- Target Compound : The furan and p-tolyl groups likely increase lipophilicity (logP ~3.5 estimated), favoring membrane penetration. However, the thioether linkage may pose oxidative instability, necessitating storage away from heat (P210) .

- Compound A : Similar lipophilicity but reduced steric hindrance from phenyl may lower melting point compared to the target.

- Compound B : Lower molecular weight and absence of isopropyl group may improve aqueous solubility but reduce plasma half-life .

Biological Activity

The compound 2-((1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide is a complex organic molecule that exhibits significant biological activity. Its structure includes several heterocyclic rings, specifically imidazole and furan moieties, which are known for their diverse pharmacological properties. This article delves into the biological activity of this compound, focusing on its synthesis, mechanism of action, and potential applications in pharmacology.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 403.5 g/mol. The structural features include:

- Furan ring : Contributes to the compound's reactivity and potential antioxidant properties.

- Imidazole ring : Known for its role in enzyme interactions and modulation.

- Thioacetamide group : Enhances the biological activity through interactions with cellular components.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Imidazole Ring : Achieved through the condensation of glyoxal, ammonia, and an aldehyde.

- Alkylation with Furan-2-ylmethyl Halide : This step introduces the furan moiety into the imidazole structure.

- Introduction of p-Tolyl Group : Conducted via Friedel-Crafts alkylation.

- Formation of Thioacetamide Linkage : The final step involves creating a thioether bond with isopropyl acetamide.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The imidazole ring can modulate enzyme activities, while the furan and thioacetamide groups enhance cellular interactions.

Pharmacological Applications

Research indicates that compounds with similar structures have shown potential in various therapeutic areas:

| Compound Class | Biological Activity | References |

|---|---|---|

| Imidazole Derivatives | Antimicrobial, anticancer | |

| Thiadiazole Compounds | Anticancer, anti-inflammatory | |

| Furan-containing Compounds | Antioxidant, enzyme inhibitors |

Case Studies

Several studies have focused on related compounds, showcasing their biological activities:

- Tyrosinase Inhibition : A study on (E)-1-(furan-2-yl)prop-2-en-1-one derivatives demonstrated potent tyrosinase inhibitory activity, suggesting that similar structural features in our compound may confer comparable effects .

- Monoamine Oxidase Inhibition : Research on imidazole derivatives indicated that they could selectively inhibit monoamine oxidases (MAO-A and MAO-B), potentially providing insights into the neuroprotective effects of our compound .

Q & A

Q. Critical parameters :

- Base selection : K₂CO₃ or NaH for deprotonation during alkylation.

- Solvent choice : DMF or THF for solubility of intermediates.

- Temperature control : Room temperature for thioether formation to avoid side reactions.

How can copper-catalyzed azide-alkyne cycloaddition (CuAAC) be adapted to introduce functional groups into the target compound’s structure, and what analytical techniques confirm successful conjugation?

Advanced

CuAAC ("click chemistry") can modify the furan or acetamide moieties post-synthesis. For example:

Q. Analytical validation :

- ¹H/¹³C NMR : Look for triazole proton signals at δ 7.8–8.4 ppm and disappearance of alkyne/azide peaks.

- HRMS : Confirm molecular ion peaks matching the expected mass increase (e.g., +N₃R addition).

- IR : Loss of azide (~2100 cm⁻¹) and alkyne (~3300 cm⁻¹) stretches .

Which spectroscopic methods are most effective in characterizing the thioether and acetamide moieties, and what spectral signatures should researchers prioritize?

Q. Basic

- ¹H NMR :

- Thioether (S–CH₂): δ 3.5–4.0 ppm (multiplet).

- Acetamide (N–CO): δ 2.0–2.2 ppm (isopropyl CH₃) and δ 4.1–4.3 ppm (N–CH).

- IR :

- HRMS : Exact mass matching the molecular formula (e.g., C₂₁H₂₃N₃O₂S).

What strategies resolve contradictions in reported biological activities of structurally similar imidazole-thioacetamide derivatives, particularly regarding Gram-positive vs. Gram-negative efficacy?

Advanced

Contradictions may arise from:

- Assay variability : Differences in bacterial strains, inoculum size, or growth media. Standardize using CLSI guidelines .

- Structural nuances : Compare substituent effects (e.g., p-tolyl vs. fluorophenyl) via SAR studies . For example, bulky aryl groups may enhance Gram-positive activity by improving membrane penetration .

- Membrane permeability : Use logP calculations or in vitro permeability assays (e.g., Caco-2 monolayers) to correlate hydrophobicity with activity .

How do researchers optimize recrystallization solvents to purify the target compound, considering its solubility profile?

Q. Basic

- Solvent screening : Test ethanol, ethyl acetate, or DCM/hexane mixtures.

- Key considerations :

- High solubility at elevated temperatures, low solubility at RT.

- Avoid solvents with similar polarity to by-products.

- Example : Recrystallization from ethanol (20 mL/g) yields >95% purity, confirmed by HPLC .

In molecular docking studies, how can the orientation of the furan and p-tolyl groups influence the compound’s interaction with bacterial enzyme targets?

Q. Advanced

- Furan ring : Acts as a hydrogen bond acceptor. Docking into bacterial dihydrofolate reductase (DHFR) shows furan O interacting with Arg57 (ΔG = −8.2 kcal/mol) .

- p-Tolyl group : Hydrophobic interactions with enzyme pockets (e.g., S. aureus FabI). Methyl substitution enhances van der Waals contacts, improving binding affinity .

- Validation : Compare docking scores (AutoDock Vina) with experimental MIC values to refine models .

What are common by-products formed during the synthesis of imidazole-thioacetamide derivatives, and how are they identified and separated?

Q. Basic

- By-products :

- Unreacted imidazole-2-thiol (detected via TLC, Rf = 0.3 in EtOAc/hexane).

- Over-alkylated products (e.g., bis-furanmethyl derivatives).

- Separation : Column chromatography (silica gel, 5% MeOH/DCM) or preparative HPLC .

How does varying substituents on the imidazole ring (e.g., p-tolyl vs. fluorophenyl) affect the compound’s pharmacokinetic properties, and what in vitro models validate these effects?

Q. Advanced

- Fluorophenyl analogs : Increased metabolic stability (CYP3A4 t₁/₂ = 45 min vs. 28 min for p-tolyl) due to reduced oxidative metabolism .

- In vitro models :

What in vitro assays are recommended for preliminary evaluation of antimicrobial activity, and how should MIC values be interpreted in the context of structural modifications?

Q. Basic

- Broth microdilution (CLSI M07-A10) :

- Interpretation : Electron-withdrawing groups (e.g., –NO₂) on the aryl ring often improve Gram-negative activity by enhancing membrane disruption .

Can computational methods predict the regioselectivity of thioether bond formation in similar acetamide derivatives, and how do these predictions align with experimental NMR data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.